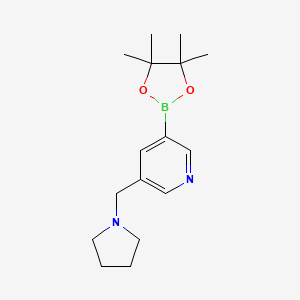

3-(Pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

This compound features a pyridine core substituted at the 3-position with a pyrrolidin-1-ylmethyl group and at the 5-position with a pinacol boronate ester. Its molecular formula is C₁₆H₂₄BN₂O₂, with a molecular weight of 294.19 g/mol.

Properties

Molecular Formula |

C16H25BN2O2 |

|---|---|

Molecular Weight |

288.2 g/mol |

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)14-9-13(10-18-11-14)12-19-7-5-6-8-19/h9-11H,5-8,12H2,1-4H3 |

InChI Key |

IPEVJLRDIKDKAB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyrrolidin-1-ylmethyl Group: This step involves the reaction of pyrrolidine with a suitable alkylating agent to introduce the pyrrolidin-1-ylmethyl group.

Introduction of the Dioxaborolan Group: The dioxaborolan group is introduced via a borylation reaction, often using a boronic acid or ester as the boron source.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(Pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of biological systems, including enzyme interactions and receptor binding.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

2-(Pyrrolidin-1-yl)-5-(pinacol boronate)pyridine

- Single-crystal X-ray analysis reveals planar pyridine-pyrrolidine interactions, with DFT calculations confirming optimized geometries .

- Reactivity : Direct pyrrolidine substitution may enhance electron density at the pyridine ring, accelerating cross-coupling compared to the target compound’s methyl-linked analogue .

3-Methyl-5-(pinacol boronate)-1H-pyrazolo[3,4-b]pyridine

- Structure : Pyrazolo[3,4-b]pyridine core with methyl and boronate groups.

- Key Differences : The pyrazole ring introduces additional nitrogen atoms, increasing aromatic π-electron density and altering solubility. The methyl group at C3 provides minimal steric hindrance compared to the pyrrolidinylmethyl group .

- Applications : Pyrazole cores are common in medicinal chemistry due to metabolic stability, suggesting distinct biological applications compared to pyridine-based analogues .

Substituent Electronic Effects

3-Trifluoromethyl-5-(pinacol boronate)pyridine

- Structure : Pyridine with CF₃ (electron-withdrawing) and boronate groups.

- Molecular weight (273.06 g/mol) is lower than the target compound, affecting molar reactivity .

- Applications : Enhanced stability under acidic conditions due to CF₃’s inductive effects, suitable for harsh reaction environments .

2-Chloro-5-(pinacol boronate)pyridine

Steric and Protecting Group Modifications

2-Ethyl-1-(triisopropylsilyl)-5-(pinacol boronate)pyrrolo[2,3-b]pyridine

- Structure : Pyrrolopyridine core with ethyl, silyl-protected N1, and boronate.

- Key Differences : The triisopropylsilyl (TIPS) group adds substantial steric bulk, shielding reactive sites and requiring deprotection for downstream reactions. Ethyl and TIPS groups increase molecular weight (~450 g/mol ), impacting solubility .

- Synthetic Utility : Silyl protection is critical for regioselective functionalization in complex heterocycle synthesis .

3-(2-Methoxyphenyl)-1-tosyl-5-(pinacol boronate)pyrrolo[2,3-b]pyridine

- Structure : Tosyl-protected pyrrolopyridine with methoxyphenyl and boronate groups.

- Key Differences : The tosyl group enhances stability during purification, while the methoxyphenyl moiety introduces planar aromatic stacking interactions. This compound’s extended conjugation may improve fluorescence properties for imaging applications .

Comparative Data Table

Biological Activity

The molecular formula of the compound is , with a molecular weight of 288.2 g/mol. The presence of both pyrrolidine and boronate ester groups enhances its reactivity and versatility in organic synthesis, particularly in cross-coupling reactions which are essential in pharmaceutical development.

Biological Activity Overview

While direct biological activity data for this specific compound is scarce, compounds with similar structures often exhibit significant pharmacological properties. Here are some relevant findings:

-

Pyridine and Pyrrolidine Moieties :

- Compounds containing pyridine rings are known for their ability to interact with various biological targets, including enzymes and receptors. They often demonstrate activities such as analgesic effects and inhibition of specific pathways related to cancer and inflammation.

- Pyrrolidine derivatives have been studied for their neuroprotective effects and potential in treating neurological disorders.

-

Boronate Ester Functionality :

- The boronate ester group is crucial in medicinal chemistry for its role in drug design. It can enhance the solubility and stability of compounds, making them more effective as therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 3-(Pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a comparison with structurally similar compounds can be insightful:

| Compound Name | Description | Unique Features |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyridine | Lacks boronate ester; simpler structure | Less versatile for cross-coupling |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Contains boronate ester but no pyrrolidine | Focused on boron chemistry |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | Includes trifluoromethyl group | Different electronic properties due to trifluoromethyl substitution |

This table highlights the unique dual functionality of our compound compared to others that either lack the boronate functionality or have simpler structures.

Case Studies and Research Findings

Research into related compounds has shown promising results regarding their biological activities:

- Multitarget Activity : A study on similar pyridine derivatives indicated multitarget biological activity with high probabilities for analgesic effects (Pa = 0.795) and inhibition of phospholipase D (Pa = 0.788) . Such findings suggest that our compound may also exhibit diverse biological activities requiring further investigation.

- Synthesis and Characterization : The synthesis of structurally related compounds has been optimized to yield high purity and efficiency. For instance, methods involving palladium-catalyzed reactions have been successfully employed to create complex derivatives that retain biological activity .

Future Directions

Given the potential pharmacological implications of 3-(Pyrrolidin-1-ylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

- In Vitro Studies : Conducting in vitro assays to evaluate its interaction with specific biological targets will be essential. This could involve enzyme inhibition assays or receptor binding studies.

- In Vivo Testing : Following successful in vitro results, in vivo studies will help assess the therapeutic efficacy and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.